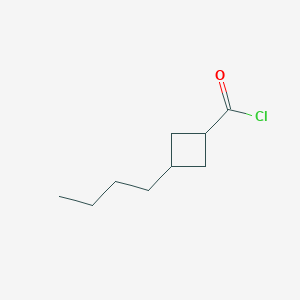
(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid, also known as 4-fluorobenzoylcyclohexane-1-carboxylic acid, is an important organic compound. It is a cyclic carboxylic acid that is used in many areas of scientific research, including as a reagent in organic synthesis, as an intermediate in pharmaceutical production, and as a building block in materials science. This compound has many advantages, such as its low cost, high solubility in common organic solvents, and its low toxicity. It has been studied extensively in the past few decades, with numerous applications in the fields of organic synthesis, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation of Cyclohexene
The controllable and selective catalytic oxidation of cyclohexene can lead to a variety of products with different oxidation states and functional groups, such as cyclohexanone and adipic acid, which are important intermediates in the chemical industry. This process highlights the importance of selective catalytic oxidation in synthesizing chemical intermediates and could provide insights into the potential applications of "(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid" in similar reactions (Cao et al., 2018).
LC-MS/MS Study of Degradation Processes
The stability and degradation pathways of nitisinone, a compound with a somewhat related structure involving cyclohexanedione, were investigated using LC-MS/MS. This study reveals the importance of understanding the stability and degradation products of complex molecules, which could be relevant for similar studies on "(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid" (Barchańska et al., 2019).
Ionic Liquids for Separation Processes
The application of ionic liquids in the separation of small hydrocarbons and their unsaturated counterparts through activity coefficients at infinite dilution demonstrates the potential of specialized solvents in chemical separations. This knowledge could be applied to the extraction or separation processes involving "(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid" (Domańska et al., 2016).
Metal Complexes with Fluorobenzoates
The study of metal(II) 2-fluorobenzoates with various N-donor ligands contributes to future research on the structures of metal complexes. Understanding how different metals and co-ligands affect the structure of fluorobenzoate complexes could provide a foundation for exploring the coordination chemistry of "(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid" (Öztürkkan & Necefoğlu, 2022).
Influence of Metals on Biological Ligands
Exploring the influence of metals on the electronic system of biologically important ligands, including benzoates, provides insight into how metal ions can affect the properties of organic molecules. This information could be relevant for studying the biological applications or interactions of "(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid" (Lewandowski et al., 2005).
Eigenschaften
IUPAC Name |
(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCIJJKDNJBQIL-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369361 |
Source


|
| Record name | (1R,2S)-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid | |
CAS RN |
154810-33-0 |
Source


|
| Record name | (1R,2S)-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)




![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)
![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)


![2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B120167.png)


